molecular formula C7H3Cl2F5N2 B1630691 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 111234-64-1

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B1630691
CAS No.: 111234-64-1
M. Wt: 281.01 g/mol
InChI Key: QLTSRWAPKUSFOY-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H3Cl2F5N2 and a molecular weight of 281.01 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzene with hydrazine . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Condensation: Reactions with aldehydes or ketones typically require acidic or basic catalysts and are carried out at room temperature or under reflux.

Major Products Formed

    Hydrazones: Formed through condensation with carbonyl compounds.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives and complexes, which may exhibit unique chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSRWAPKUSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
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2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 3
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 4
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 5
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 6
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

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